molecular formula C15H16N2O B5403577 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide

2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No. B5403577
M. Wt: 240.30 g/mol
InChI Key: XESRCDQNFLBPKH-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmaceutical agent. The compound has been studied for its pharmacological properties and has shown promising results in various applications.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been found to exert various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has also been found to possess anticonvulsant properties and can reduce seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is its potential as a pharmaceutical agent. It has shown promising results in various preclinical studies and has the potential to be developed into a new drug for the treatment of various diseases. However, one of the limitations of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is its low solubility in water, which can make it difficult to administer in certain applications.

Future Directions

There are several future directions for research on 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide. One potential area of study is the development of novel formulations of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide that can improve its solubility and bioavailability. Another potential area of study is the investigation of the mechanism of action of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide and its effects on various signaling pathways in the body. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide in human clinical trials.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide involves the reaction of 2-amino-5-methylpyridine with 2-bromo-1-(2-methylphenyl)ethanone in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide in its pure form.

Scientific Research Applications

2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has potential as an anticancer agent and can induce apoptosis in cancer cells.

properties

IUPAC Name

2-(2-methylphenyl)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-7-8-14(16-10-11)17-15(18)9-13-6-4-3-5-12(13)2/h3-8,10H,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESRCDQNFLBPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-N-(5-methylpyridin-2-yl)acetamide

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